AS703988, also known as CBB1007 trihydrochloride, is a synthetic compound characterized by its cell-permeable amidino-guanidinium structure. It acts as a potent and reversible substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1). The compound's inhibitory concentration (IC50) value for human LSD1 is reported to be approximately 5.27 micromolar, indicating its effectiveness in blocking the demethylation of specific histone marks, particularly histone H3 lysine 4 dimethyl and monomethyl.
AS703988 primarily engages in inhibition reactions with LSD1 rather than undergoing traditional chemical transformations such as oxidation or reduction. Its mechanism of action involves competing with the natural substrate of LSD1, thus preventing the enzyme from demethylating histones. The major outcome of this interaction is the increased levels of histone methylation marks (H3K4Me2 and H3K4Me) within cells, which can lead to significant changes in gene expression.
The biological activity of AS703988 is largely centered around its role as an inhibitor of LSD1. By inhibiting this enzyme, AS703988 enhances the methylation status of histones, which has implications for gene regulation and expression. This activity can influence various cellular processes, including differentiation, proliferation, and apoptosis. The compound has been studied in the context of cancer therapies due to its potential to alter the epigenetic landscape of tumor cells .
The synthesis of AS703988 involves several steps to form its amidino-guanidinium structure. While specific proprietary methods are not publicly detailed, it generally includes reactions between guanidine derivatives and amidine compounds under controlled conditions to yield the desired product. Industrial production typically employs optimized reaction conditions to maximize yield and purity, followed by purification processes such as crystallization or chromatography.
AS703988 has significant applications in epigenetic research, particularly concerning cancer biology. Its ability to inhibit LSD1 makes it a valuable tool for studying the role of histone methylation in gene regulation and cellular processes. Furthermore, it holds potential therapeutic applications in treating cancers where LSD1 is implicated in promoting tumor growth and metastasis .
Interaction studies involving AS703988 have focused on its binding affinity and inhibition kinetics with LSD1. These studies demonstrate that AS703988 competes effectively with natural substrates for binding to LSD1, leading to a reversible inhibition mechanism. This characteristic allows for potential therapeutic applications where transient modulation of LSD1 activity is beneficial.
Several compounds exhibit similar biological activities or structural features related to AS703988. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
CBB1007 (AS703988) | Amidino-guanidinium | Inhibits LSD1 | Potent substrate-competitive inhibitor |
GSK2879552 | Small molecule | Inhibits LSD1 | Selective for specific isoforms |
ORY-1001 | Small molecule | Inhibits LSD1 | Developed for hematological malignancies |
SP-2509 | Small molecule | Inhibits LSD1 | Designed for solid tumors |
AS703988 stands out due to its specific binding affinity and competitive inhibition profile against LSD1 compared to other inhibitors that may target different pathways or exhibit varying selectivity towards isoforms of demethylases .